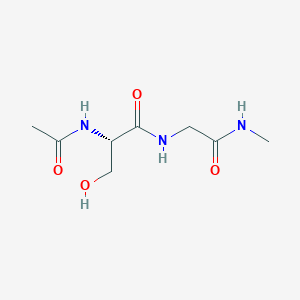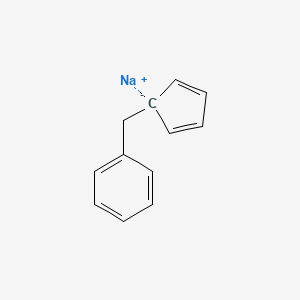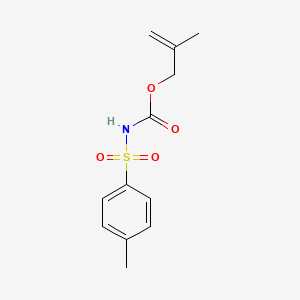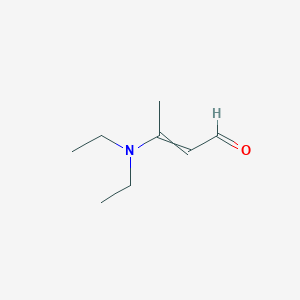![molecular formula C18H26N4O2 B14492152 Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- CAS No. 63969-43-7](/img/structure/B14492152.png)
Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- is a complex organic compound characterized by its unique structure, which includes two ethanol groups connected by a 1,2-ethanediyl bridge, with each ethanol group further bonded to a 4-aminophenyl imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2,2’-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- typically involves the reaction of 4-aminobenzaldehyde with ethylenediamine in the presence of ethanol. The reaction proceeds through a condensation mechanism, forming the imine bonds between the amino groups of ethylenediamine and the aldehyde groups of 4-aminobenzaldehyde. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, with careful control of reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: Ethanol, 2,2’-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- can undergo oxidation reactions, particularly at the ethanol groups, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: The imine bonds in the compound can be reduced to form secondary amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethanol, 2,2’-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of Ethanol, 2,2’-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular processes. The imine bonds and aromatic rings in the compound allow it to participate in various chemical reactions, contributing to its diverse range of activities.
Comparaison Avec Des Composés Similaires
Ethanol, 2,2’-[1,2-ethanediylbis[(4-hydroxyphenyl)imino]]bis-: Similar structure but with hydroxy groups instead of amino groups.
Ethanol, 2,2’-[1,2-ethanediylbis[(4-methylphenyl)imino]]bis-: Similar structure but with methyl groups instead of amino groups.
Uniqueness: Ethanol, 2,2’-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- is unique due to the presence of amino groups, which impart distinct chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
63969-43-7 |
|---|---|
Formule moléculaire |
C18H26N4O2 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
2-[4-amino-N-[2-[4-amino-N-(2-hydroxyethyl)anilino]ethyl]anilino]ethanol |
InChI |
InChI=1S/C18H26N4O2/c19-15-1-5-17(6-2-15)21(11-13-23)9-10-22(12-14-24)18-7-3-16(20)4-8-18/h1-8,23-24H,9-14,19-20H2 |
Clé InChI |
FLCAOAGLACNSPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)N(CCN(CCO)C2=CC=C(C=C2)N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methylidenebicyclo[4.2.2]deca-7,9-diene](/img/structure/B14492093.png)


![1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14492101.png)

![2H-benzo[e]benzotriazole;2,4,6-trinitrophenol](/img/structure/B14492108.png)
![Acetic acid, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]cyano-, ethyl ester](/img/structure/B14492110.png)
![N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide](/img/structure/B14492114.png)


![4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14492144.png)
